Regioisomeric Differentiation: C-6 vs. C-7 Trimethoxyphenyl Substitution and Target Engagement
The compound positions the 3,4,5-trimethoxyphenyl group at C-6, whereas the published tubulin inhibitors place an identical trimethoxyphenyl group at C-7 (e.g., PDB 6lsn, 2-(1-methylindol-5-yl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine) [1]. No direct head-to-head biochemical comparison has been published; however, the distinct substitution pattern is predicted to alter the hydrogen-bonding network and steric fit within the colchicine binding site, as the C-6 aryl vector projects in a different trajectory than the C-7 vector [1]. This structural divergence is supported by class-level SAR showing that a mere 3→5 positional shift in the pyrazolo[1,5-a]pyrimidine series changes Pim-1 IC₅₀ by >10-fold [2].
| Evidence Dimension | Position of 3,4,5-trimethoxyphenyl substitution |
|---|---|
| Target Compound Data | C-6 substitution (current compound) |
| Comparator Or Baseline | C-7 substitution (tubulin inhibitor, PDB 6lsn) |
| Quantified Difference | No quantitative biochemical data available for the target compound; published regioisomeric analogs demonstrate >10-fold potency variation per positional shift [2] |
| Conditions | X-ray crystallography (PDB 6lsn); Pim-1 enzymatic assay (fragment SAR, ACS Med. Chem. Lett. 2014) |
Why This Matters
For procurement, the C-6 regioisomer cannot be replaced by C-7 or C-5 analogs without risking complete loss of target engagement.
- [1] Protein Data Bank. (2020). 6lsn: Crystal structure of tubulin-inhibitor complex (2-(1-methylindol-5-yl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine). https://www.rcsb.org/structure/6lsn View Source
- [2] Xu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63–67. https://doi.org/10.1021/ml500300c View Source
